molecular formula C13H11ClO2 B1624718 1-Chloro-4-(4-methoxyphenoxy)benzene CAS No. 40843-46-7

1-Chloro-4-(4-methoxyphenoxy)benzene

Cat. No.: B1624718
CAS No.: 40843-46-7
M. Wt: 234.68 g/mol
InChI Key: LDSWCHHBUKZOCS-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methoxyphenoxy)benzene is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

40843-46-7

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

1-chloro-4-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C13H11ClO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3

InChI Key

LDSWCHHBUKZOCS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 67 g (0.520 mol) of p-chlorophenol and 29.5 g (0.520 mol) of KOH pellets is heated to 100° C. for 2 hours under a pressure of about 5 mm Hg. Thereafter 117 g (0.625 mol) of p-bromoanisole and 1 g of copper powder are added and the mixture is then heated to about 220°-230° C. for 5 hours. The cooled reaction mixture is taken up in diethyl ether and after removing the inorganic salts by filtration the filtrate is washed with 2 N sodium hydroxide solution and with water. The solvent is driven off under reduced pressure, drying is carried out with sodium sulphate and 133 g of an orange-coloured oil are obtained. Purification of this oil by distillation under reduced pressure given 70 g of a white crystalline mass which is insoluble in water.
Quantity
67 g
Type
reactant
Reaction Step One
Name
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-bromoanisole (35 ml, 0.28 mol), 4-chlorophenol (43 g, 0.33 mol), anhydrous K2CO3 (13 g, 0.09 mol) and copper bronze (0.38 g, 5.98 mmol) were stirred under a nitrogen atmosphere at 210° C. for 2 hours. After cooling to room temperature, the mixture was dissolved in methylene chloride, extracted two times with 1 N NaOH, dried (MgSO4) and the solvent removed under reduced pressure to give a brown liquid. Excess 4-bromoanisole was removed by distillation under reduced pressure (60°-73° C., 1 mm) and the residual crystalline solid was purified by HPLC (hexane-methylene chloride). 4-Methoxy-4'-chlorodiphenyl ether was isolated as a white crystalline solid (28.84 g, 44%), mp 49°-51° C.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
0.38 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
44%

Synthesis routes and methods III

Procedure details

4-Bromochlorobenzene (3.8 g), hydroquinone monomethyl ether (3.1 g) and potassium hydroxide (1.5 g) and copper powder (0.1 g) were mixed and the reaction was carried out at 160° C. to 200° C. for 3 hours. After cooling to room temperature, the reaction mixture was extracted with benzene (100 ml) and washed with 1N sodium hydroxide, water, and saturated aqueous sodium chloride. After drying over anhydrous magnesium sulfate, the solvent was evaporated under a reduced pressure and the residue was purified by medium pressure column chromatography using silica gel, to obtain 4-(4-chlorophenoxy)phenol methyl ether (2.5 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Following the general procedure for Example 12 (step 1), N,N-dimethylglycine hydrochloride (0.04 g, 0.26 mmol), cesium carbonate (1.85 g, 5.68 mmol), and Cu(I) iodide (0.02 g, 0.11 mmol) were added to a solution of 4-bromochlorobenzene (0.82 g, 4.28 mmol) and 4-methoxyphenol (0.35 g, 2.82 mmol) in dioxane (10 mL) to afford the title compound (0.76 g, 100%) as a brown oil.
Name
cesium carbonate
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.04 g
Type
catalyst
Reaction Step Four
Yield
100%

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